N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide
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Overview
Description
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound with a molecular formula of C27H31N3O3S . This compound is notable for its intricate structure, which includes a benzyl group, a tert-butylphenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-tert-butylbenzaldehyde to form an intermediate Schiff base, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzamide: Similar in structure but with a bromine atom instead of the sulfonamide group.
N-Benzyl-N-(4-nitrophenyl)methanesulfonamide: Contains a nitro group instead of the hydrazinecarbonyl group.
Uniqueness
N-BENZYL-N-(4-{N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H31N3O3S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C27H31N3O3S/c1-20(22-11-15-24(16-12-22)27(2,3)4)28-29-26(31)23-13-17-25(18-14-23)30(34(5,32)33)19-21-9-7-6-8-10-21/h6-18H,19H2,1-5H3,(H,29,31)/b28-20+ |
InChI Key |
RITQXHFRYOGNMK-VFCFBJKWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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